Cas no 76903-91-8 (3-(difluoromethoxy)benzoyl chloride)

3-(ジフルオロメトキシ)ベンゾイルクロライドは、有機合成において有用なアシル化試剤です。分子式C8H5ClF2O2で表され、ベンゼン環にジフルオロメトキシ基と反応性の高い塩化アシル基を有しています。この化合物の特徴は、ジフルオロメトキシ基の導入により電子効果が調整され、求電子試剤として優れた反応性を示す点です。特に医薬品中間体や農薬化学品の合成において、芳香環への選択的なアシル化反応に適しています。高い純度で提供可能であり、湿気に敏感なため適切な保管条件下で安定性が保たれます。実験室規模から工業的生産まで幅広く利用可能です。

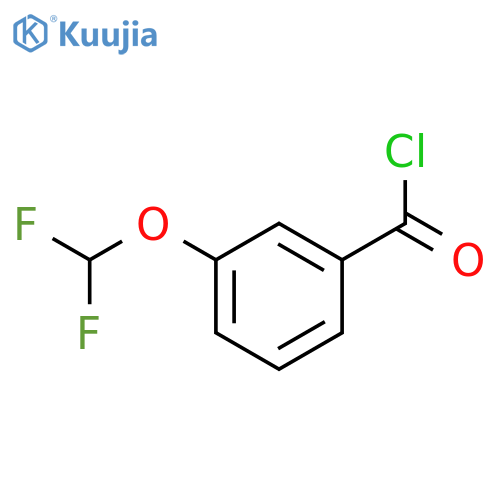

76903-91-8 structure

商品名:3-(difluoromethoxy)benzoyl chloride

3-(difluoromethoxy)benzoyl chloride 化学的及び物理的性質

名前と識別子

-

- Benzoyl chloride, 3-(difluoromethoxy)-

- 3-(difluoromethoxy)benzoyl chloride

- 76903-91-8

- SCHEMBL9567403

- SHFZPCPNQWWGPU-UHFFFAOYSA-N

-

- インチ: InChI=1S/C8H5ClF2O2/c9-7(12)5-2-1-3-6(4-5)13-8(10)11/h1-4,8H

- InChIKey: SHFZPCPNQWWGPU-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 205.9946134g/mol

- どういたいしつりょう: 205.9946134g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 26.3Ų

3-(difluoromethoxy)benzoyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013000017-1g |

3-(Difluoromethoxy)benzoyl chloride |

76903-91-8 | 97% | 1g |

$1549.60 | 2023-09-01 | |

| Enamine | BBV-237650-1.0g |

3-(difluoromethoxy)benzoyl chloride |

76903-91-8 | 95% | 1.0g |

$492.0 | 2023-01-29 | |

| Enamine | BBV-237650-10.0g |

3-(difluoromethoxy)benzoyl chloride |

76903-91-8 | 95% | 10.0g |

$1623.0 | 2023-01-29 | |

| Enamine | BBV-237650-2.5g |

3-(difluoromethoxy)benzoyl chloride |

76903-91-8 | 95% | 2.5g |

$1020.0 | 2023-10-29 | |

| Enamine | BBV-237650-5g |

3-(difluoromethoxy)benzoyl chloride |

76903-91-8 | 95% | 5g |

$1291.0 | 2023-10-29 | |

| Alichem | A013000017-250mg |

3-(Difluoromethoxy)benzoyl chloride |

76903-91-8 | 97% | 250mg |

$475.20 | 2023-09-01 | |

| Alichem | A013000017-500mg |

3-(Difluoromethoxy)benzoyl chloride |

76903-91-8 | 97% | 500mg |

$782.40 | 2023-09-01 | |

| Enamine | BBV-237650-5.0g |

3-(difluoromethoxy)benzoyl chloride |

76903-91-8 | 95% | 5.0g |

$1291.0 | 2023-01-29 | |

| Enamine | BBV-237650-1g |

3-(difluoromethoxy)benzoyl chloride |

76903-91-8 | 95% | 1g |

$492.0 | 2023-10-29 | |

| Enamine | BBV-237650-10g |

3-(difluoromethoxy)benzoyl chloride |

76903-91-8 | 95% | 10g |

$1623.0 | 2023-10-29 |

3-(difluoromethoxy)benzoyl chloride 関連文献

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020

-

5. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

76903-91-8 (3-(difluoromethoxy)benzoyl chloride) 関連製品

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量